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Compound of Interest

Compound Name: Nitrosobenzene dimer

Cat. No.: B15477117 Get Quote

Abstract: Nitrosobenzene and its derivatives are notable for their ability to exist in a monomer-

dimer equilibrium. In the solid state, nitrosobenzene typically forms a dimeric structure, known

as an azodioxybenzene, which can exist as (Z) and (E) isomers. This technical guide provides

an in-depth overview of the structural characterization of the (E)-nitrosobenzene dimer, also

referred to as trans-azobenzene dioxide. It consolidates data from key analytical techniques,

presents detailed experimental protocols, and illustrates the underlying chemical relationships,

serving as a comprehensive resource for researchers, scientists, and professionals in drug

development.

Molecular Identity and Properties
The (E)-nitrosobenzene dimer is the more stable of the two dimeric forms in the gas phase.[1]

It is a colorless solid, in contrast to the colored monomeric form.[2] The fundamental properties

of the dimer are summarized below.
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Property Value Reference

Molecular Formula C₁₂H₁₀N₂O₂ [3][4]

Molecular Weight 214.22 g/mol [3][4]

IUPAC Name

(E)-oxido-

[oxido(phenyl)azaniumylidene]

-phenylazanium

[3]

CAS Registry Number 35506-28-6 [3][4]

Synonyms
trans-Nitrosobenzene dimer,

trans-Diazoxybenzene
[3]

Solid-State Structural Analysis: X-ray
Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

structure of the (E)-nitrosobenzene dimer in the solid state. The crystal structure confirms the

trans arrangement of the two nitroso groups.[5] A crystallographic study of a co-crystal

containing the nitrosobenzene dimer provided key structural parameters.[6]

Table 1: Selected Crystallographic Data for
Nitrosobenzene Dimer
This data provides insight into the geometry of the central azodioxy core and its connection to

the phenyl rings.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Nitrosobenzene-dimer
https://webbook.nist.gov/cgi/cbook.cgi?ID=C35506286&Mask=7F
https://pubchem.ncbi.nlm.nih.gov/compound/Nitrosobenzene-dimer
https://webbook.nist.gov/cgi/cbook.cgi?ID=C35506286&Mask=7F
https://pubchem.ncbi.nlm.nih.gov/compound/Nitrosobenzene-dimer
https://pubchem.ncbi.nlm.nih.gov/compound/Nitrosobenzene-dimer
https://webbook.nist.gov/cgi/cbook.cgi?ID=C35506286&Mask=7F
https://pubchem.ncbi.nlm.nih.gov/compound/Nitrosobenzene-dimer
https://www.benchchem.com/product/b15477117?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1970/c2/c29700001710
https://www.benchchem.com/product/b15477117?utm_src=pdf-body
https://www.researchgate.net/figure/Molecular-structure-of-nitrosobenzene-complex-6-that-was-isolated-as-a-co-crystal-with-C_fig3_237846557
https://www.benchchem.com/product/b15477117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15477117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Bond Length (Å) Angle (°)

N(2)-N(2)* 1.128(6) -

N(2)-O(2) 1.301(5) -

N(2)-C(41) 1.564(5) -

O(1)-N(1)-C(1) - 116.86(18)

O(1)-N(1)-C(31) - 119.32(17)

C(1)-N(1)-C(31) - 123.82(18)

(Data sourced from a co-

crystal structure containing the

nitrosobenzene dimer)[6]

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: Suitable single crystals of the nitrosobenzene dimer are typically grown by

slow evaporation of a saturated solution or by controlled cooling.

Data Collection: A selected crystal is mounted on a goniometer head. The diffraction data is

collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or

Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K)

to minimize thermal vibrations.

Structure Solution and Refinement: The collected diffraction intensities are used to solve the

phase problem and generate an initial electron density map. The atomic positions are

identified and the structural model is refined using least-squares methods to achieve the best

fit between the observed and calculated structure factors.

Solution-State Characterization: Spectroscopic
Methods
In solution, a dynamic equilibrium exists between the monomeric nitrosobenzene and its (Z)

and (E) dimeric forms.[7][8] Spectroscopic techniques are essential for studying this equilibrium

and characterizing the structure in the solution phase.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the monomer-dimer equilibrium and the

distinct chemical environments of the nuclei in each species.[7] Low-temperature NMR studies

can "freeze out" the equilibrium, allowing for the characterization of the individual dimer forms.

[7][9]

Table 2: Representative NMR Spectroscopic Data
Nucleus Species

Chemical Shift
(δ, ppm)

Solvent Notes

¹H Monomer

7.907 (ortho),

7.20-7.75 (meta,

para)

CDCl₃

Rotation about

the C-NO bond is

fast on the NMR

timescale.[10]

[11]

¹³C Dimer
Varies by

substituent
CDCl₃ / CD₂Cl₂

The chemical

shifts in the

dimeric forms are

very different

from the

monomer.[9]

¹⁵N Dimer CSA = 285 ppm Solid-State

The ¹⁵N chemical

shift anisotropy

(CSA) is

significantly

different from the

monomer (1479

ppm), reflecting

the different

electronic

structure.[2]

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A sample is prepared by dissolving a few milligrams of the compound in

a deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.[9][10]

Data Acquisition: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 300-500 MHz).

Variable Temperature (VT) Studies: To study the monomer-dimer equilibrium, spectra are

recorded at various temperatures. At lower temperatures, the equilibrium shifts towards the

dimer forms.[7]

2D NMR: Techniques like 2D-EXSY (Exchange Spectroscopy) can be used to measure the

kinetics of the dimer dissociation.[8]

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the dimer and to study its

fragmentation patterns. While nitroso compounds can be challenging to analyze, techniques

like chemical ionization can be employed.[12]

Table 3: Mass Spectrometry Data
Ion

m/z (Mass-to-
Charge Ratio)

Method Notes

[M + NH₄]⁺ 232.1
Chemical Ionization

(CI)

Adduct with

ammonium, often

observed for nitro

compounds.[12]

[2M + NH₄]⁺ 446.2
Chemical Ionization

(CI)

A cluster ion indicating

the presence of the

dimer.[12]

Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas or liquid chromatography.
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Ionization: A soft ionization technique, such as Chemical Ionization (CI) or Electrospray

Ionization (ESI), is often preferred to minimize fragmentation and preserve the dimeric

structure in the gas phase.

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer

(e.g., quadrupole, time-of-flight) and detected.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, particularly

the N-O and N-N bonds within the azodioxy core. It can be used to distinguish between

monomer and dimer forms and has been used to track the formation of heterodimers in solid-

state reactions.[1]

Experimental Protocol: Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of

the sample with potassium bromide powder and pressing it into a disk. Alternatively, the

sample can be analyzed as a mull in Nujol.

Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is

recorded, typically over the range of 4000-400 cm⁻¹.

Monomer-Dimer Equilibrium and Thermodynamics
The reversible dimerization is a defining characteristic of aromatic C-nitroso compounds.[13] In

solution, the (E)-dimer exists in equilibrium with the (Z)-dimer and the monomer. The position of

this equilibrium is influenced by temperature, solvent, and substituents on the aromatic ring.[7]

[8]
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Caption: Monomer-dimer equilibrium of nitrosobenzene in solution.

Thermodynamic parameters for the dissociation of the dimers into monomers have been

calculated from NMR studies, providing quantitative insight into the stability of the dimeric

species.[8]

Table 4: Thermodynamic Data for Dimer Dissociation
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Dimer Isomer ΔH (kJ mol⁻¹) ΔS (J K⁻¹ mol⁻¹)
ΔG (298.15 K) (kJ
mol⁻¹)

(E)-Dimer
Data not specified in

abstracts

Data not specified in

abstracts

Data not specified in

abstracts

(Z)-Dimer
Data not specified in

abstracts

Data not specified in

abstracts

Data not specified in

abstracts

(Qualitative and

quantitative

thermodynamic data

for these equilibria

have been calculated,

though specific values

for the parent (E)-

dimer were not

available in the

provided search

results.)[7][8]

Experimental and Analytical Workflow
The comprehensive characterization of the (E)-nitrosobenzene dimer involves a multi-

technique approach, integrating methods for both solid-state and solution-state analysis.
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Caption: Workflow for the structural characterization of nitrosobenzene dimer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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